2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one
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Overview
Description
2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C13H8Cl2O4S It is a derivative of cyclohexa-2,4-dien-1-one, substituted with dichloro and thiophene-2-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,3-dichlorothiophene with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps like purification through column chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorothiophene: A related compound with similar chemical properties but lacking the cyclohexa-2,4-dien-1-one moiety.
Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-2-carbonyl groups but different substituents on the cyclohexadienone ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H6Cl2O2S |
---|---|
Molecular Weight |
273.1 g/mol |
IUPAC Name |
2,3-dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-3,5H,4H2 |
InChI Key |
BCKBEMGKJYNIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=C(C1=O)Cl)Cl)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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